molecular formula C15H16N2O4 B10994792 ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate

ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate

Cat. No.: B10994792
M. Wt: 288.30 g/mol
InChI Key: KKZRKKWAGBNSCX-UHFFFAOYSA-N
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Description

Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-(1H-pyrrol-1-yl)aniline with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[4-methoxy-3-(1H-indol-1-yl)phenyl]amino}(oxo)acetate
  • Ethyl {[4-methoxy-3-(1H-pyrrol-2-yl)phenyl]amino}(oxo)acetate
  • Ethyl {[4-methoxy-3-(1H-pyrrol-3-yl)phenyl]amino}(oxo)acetate

Uniqueness

Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 2-(4-methoxy-3-pyrrol-1-ylanilino)-2-oxoacetate

InChI

InChI=1S/C15H16N2O4/c1-3-21-15(19)14(18)16-11-6-7-13(20-2)12(10-11)17-8-4-5-9-17/h4-10H,3H2,1-2H3,(H,16,18)

InChI Key

KKZRKKWAGBNSCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)N2C=CC=C2

Origin of Product

United States

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